(4-Ethylpiperazin-1-yl)(morpholin-4-yl)methanone
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Overview
Description
4-(4-Ethylpiperazine-1-carbonyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of both a morpholine ring and a piperazine ring, with an ethyl group attached to the piperazine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylpiperazine-1-carbonyl)morpholine typically involves the reaction of morpholine with 4-ethylpiperazine-1-carbonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Morpholine+4-Ethylpiperazine-1-carbonyl chloride→4-(4-Ethylpiperazine-1-carbonyl)morpholine+HCl
Industrial Production Methods
In an industrial setting, the production of 4-(4-ethylpiperazine-1-carbonyl)morpholine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
4-(4-Ethylpiperazine-1-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and metabolic diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antidiabetic properties.
Industrial Applications: It is used in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Mechanism of Action
The mechanism of action of 4-(4-ethylpiperazine-1-carbonyl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the piperazine ring.
Piperazine: Lacks the morpholine ring but shares the piperazine structure.
4-(4-Methylpiperazine-1-carbonyl)morpholine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
4-(4-Ethylpiperazine-1-carbonyl)morpholine is unique due to the presence of both morpholine and piperazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H21N3O2 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H21N3O2/c1-2-12-3-5-13(6-4-12)11(15)14-7-9-16-10-8-14/h2-10H2,1H3 |
InChI Key |
GROCOQVFEWMGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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